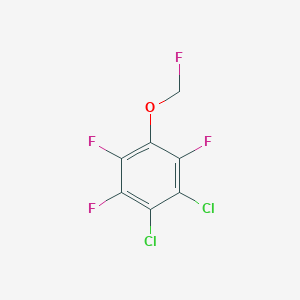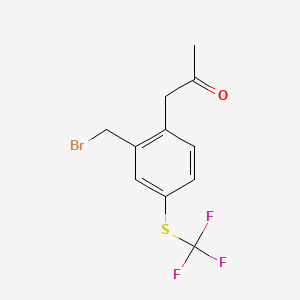
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of bromomethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The final step involves the addition of the propan-2-one group under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The propan-2-one moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as oxidizing and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique chemical structure makes it a valuable intermediate in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Material Science: The compound’s properties can be exploited in the design and development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromomethyl and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bromomethyl and trifluoromethylthio-substituted phenyl derivatives, such as:
- 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the bromomethyl and trifluoromethylthio groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C11H10BrF3OS |
|---|---|
Poids moléculaire |
327.16 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-7(16)4-8-2-3-10(5-9(8)6-12)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |
Clé InChI |
RODVVLBLZHFPAA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


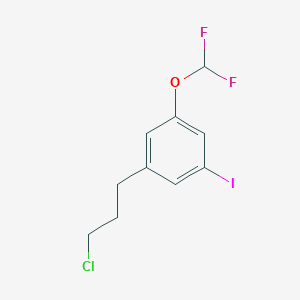
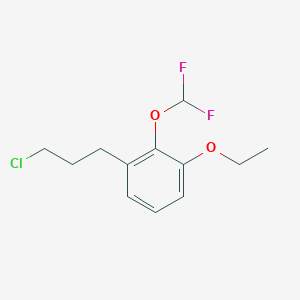
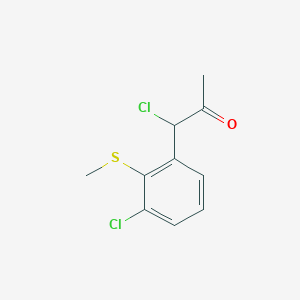
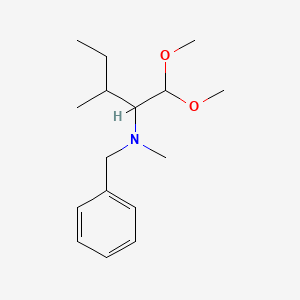
![Pyrazolo[1,5-A]pyridin-2-YL-methylamine](/img/structure/B14047301.png)
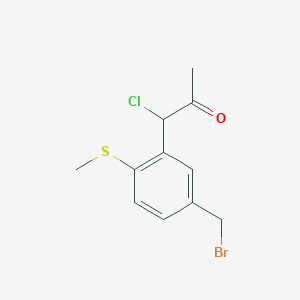
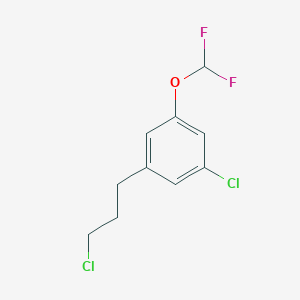
![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride](/img/structure/B14047320.png)
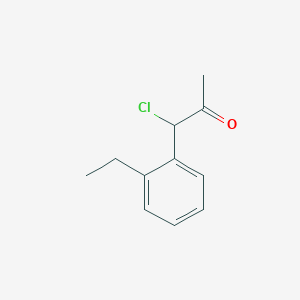
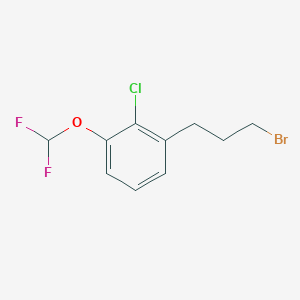
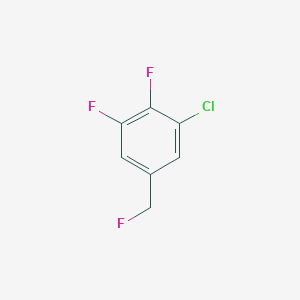
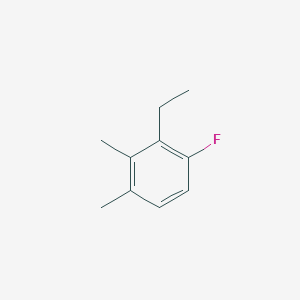
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14047360.png)
